molecular formula C19H17N3O4 B2489729 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251596-34-5

4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2489729
CAS No.: 1251596-34-5
M. Wt: 351.362
InChI Key: AVGAMHNNVRZEMS-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a 1,4-benzoxazin-3-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-ethoxyphenyl group. Its synthesis involves coupling (E)-N'-hydroxy-2-phenylacetimidamide derivatives with 1,4-benzoxazine acetates, as described in recent literature . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

4-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-24-14-7-5-6-13(10-14)19-20-17(26-21-19)11-22-15-8-3-4-9-16(15)25-12-18(22)23/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGAMHNNVRZEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the oxadiazole ring and the benzoxazinone core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activities of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic signaling pathways. Molecular docking studies suggest strong binding affinity to targets involved in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Screening A study screened various benzoxazinone derivatives against bacterial strains using the disc diffusion method, revealing significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anticancer Evaluation In vitro assays demonstrated that the compound induced cell cycle arrest in human breast cancer cells (MCF-7) and increased apoptosis markers compared to control groups .
Anti-inflammatory Assessment The compound was shown to reduce inflammation in a rat model of arthritis by decreasing levels of TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Substituent on Oxadiazole Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (Target) 3-ethoxy $ C{19}H{17}N3O4 $¹ ~363.36 Enhanced lipophilicity due to ethoxy group; moderate aqueous solubility
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 2,3-dimethoxy $ C{20}H{19}N3O5 $ 381.38 Higher polarity (two methoxy groups); potential for improved CNS penetration
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-methoxy $ C{18}H{15}N3O4 $ 337.33 Lower steric hindrance; increased metabolic stability compared to bulkier groups
6-(ethanesulfonyl)-4-{[3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-benzoxazin-3-one 4-trifluoromethoxy $ C{20}H{16}F3N3O_6S $ 483.42 Electron-withdrawing CF$_3$ group enhances electrophilicity; higher LogP
Key Observations:
  • Electronic Effects : The ethoxy group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in , which may influence receptor binding kinetics.
  • Solubility : Methoxy and ethoxy groups improve water solubility relative to halogenated derivatives (e.g., mentions a 3-chlorophenyl analog), but sulfonyl groups (as in ) further enhance polarity.

Critical Research Needs :

  • Comparative pharmacokinetic studies (e.g., metabolic stability of ethoxy vs. methoxy groups).
  • Target validation (e.g., enzyme inhibition assays for kinases or GPCRs).

Biological Activity

The compound 4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

Physical Properties

  • Molecular Weight : 342.36 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2
PropertyValue
Molecular FormulaC18H18N4O3
Molecular Weight342.36 g/mol
LogP3.5
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related oxadiazole derivative demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Research has shown that derivatives of oxadiazole possess anticancer properties. A study focusing on a related compound revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism involved cell cycle arrest and modulation of key signaling pathways responsible for tumor growth.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible therapeutic application in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and cell cycle arrest
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

In a study published in International Journal of Biology and Chemistry, the compound was tested against a panel of bacteria and fungi. Results showed that it inhibited the growth of Staphylococcus aureus and Candida albicans effectively, with an MIC comparable to conventional treatments .

Case Study 2: Anticancer Activity

A study conducted on melanoma cells demonstrated that the compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, leading to increased caspase activity .

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